2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a fluoroaniline moiety, a nitro group, and an isoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration, using reagents like nitric acid or a nitrating mixture.
Attachment of the Fluoroaniline Moiety: The final step involves the coupling of the fluoroaniline moiety to the isoindole core, often facilitated by a coupling reagent such as a Lewis acid or a strong oxidizing agent like cerium chloride or ferric chloride
Chemical Reactions Analysis
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper
Scientific Research Applications
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have thiol groups at their active sites, forming mixed disulfides.
Pathways Involved: It can inhibit life-sustaining enzymes, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds:
Similar Compounds: Compounds like 2-methyl-5-nitroisoindoline-1,3-dione and 2-[(3-chloroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness: The presence of the fluoroaniline moiety and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H10FN3O4 |
---|---|
Molecular Weight |
315.26 g/mol |
IUPAC Name |
2-[(3-fluoroanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10FN3O4/c16-9-2-1-3-10(6-9)17-8-18-14(20)12-5-4-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
InChI Key |
CCLKEDQHZKBEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.